![molecular formula C16H19NO2 B13491645 N-(3-ethynylphenyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B13491645.png)
N-(3-ethynylphenyl)-1,4-dioxaspiro[4.5]decan-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-ethynylphenyl)-1,4-dioxaspiro[4.5]decan-8-amine: is a complex organic compound characterized by its unique spirocyclic structure This compound features a spiro[45]decan-8-amine core with a 3-ethynylphenyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethynylphenyl)-1,4-dioxaspiro[45]decan-8-amine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to scale up the synthesis. Techniques such as biocatalytic transaminase technology can be employed to achieve high enantiomeric excess and yield . This method is advantageous for large-scale production due to its efficiency and environmental friendliness.
Análisis De Reacciones Químicas
Types of Reactions: N-(3-ethynylphenyl)-1,4-dioxaspiro[4.5]decan-8-amine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced to modify the spirocyclic system or the ethynyl group.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alkanes or alkenes.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N-(3-ethynylphenyl)-1,4-dioxaspiro[4.5]decan-8-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. Its interactions with biological targets can be studied to identify new therapeutic agents .
Medicine: In medicine, derivatives of this compound may exhibit pharmacological properties that can be harnessed for the treatment of various diseases. Research is ongoing to explore its efficacy and safety in clinical applications .
Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .
Mecanismo De Acción
The mechanism of action of N-(3-ethynylphenyl)-1,4-dioxaspiro[4.5]decan-8-amine involves its interaction with specific molecular targets. The ethynyl group and spirocyclic system can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
(5S,9R)-N-(3-ethynylphenyl)-2,6-dioxaspiro[4.5]decan-9-amine: This compound shares a similar spirocyclic structure but differs in the position of the ethynyl group.
Indole Derivatives: Indole-based compounds also exhibit diverse biological activities and are used in various applications.
Uniqueness: N-(3-ethynylphenyl)-1,4-dioxaspiro[4.5]decan-8-amine is unique due to its combination of a spirocyclic system and an ethynyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C16H19NO2 |
|---|---|
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
N-(3-ethynylphenyl)-1,4-dioxaspiro[4.5]decan-8-amine |
InChI |
InChI=1S/C16H19NO2/c1-2-13-4-3-5-15(12-13)17-14-6-8-16(9-7-14)18-10-11-19-16/h1,3-5,12,14,17H,6-11H2 |
Clave InChI |
QNEBYBDTGZQXFB-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=CC=C1)NC2CCC3(CC2)OCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2S,5R,6S)-8-azatricyclo[4.3.0.0,2,5]nonane-7,9-dione](/img/structure/B13491569.png)
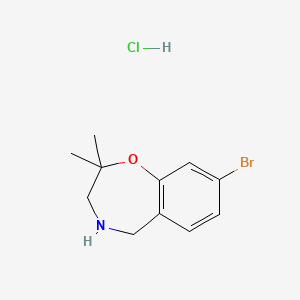
![3-Oxo-3-[4-(trifluoromethyl)phenyl]propanal](/img/structure/B13491577.png)
![3-[4-(Difluoromethoxy)phenyl]oxolan-3-amine hydrochloride](/img/structure/B13491580.png)


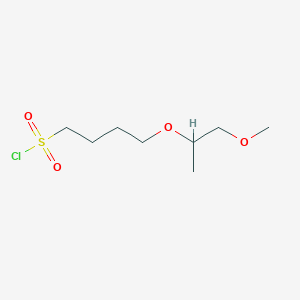
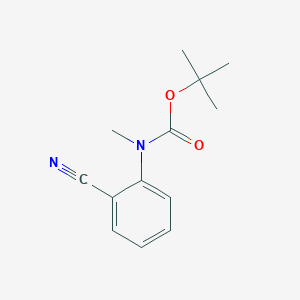
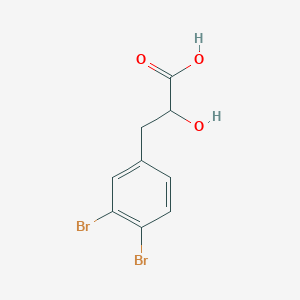
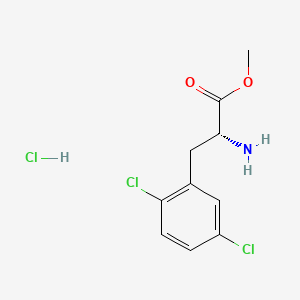


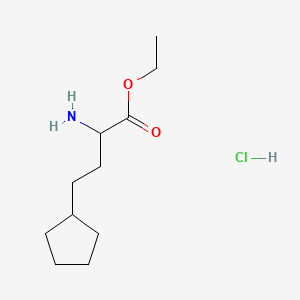
![N-[4-(4-bromo-2,5-dimethylphenyl)-1,3-thiazol-2-yl]-6-chloropyridin-3-amine hydrochloride](/img/structure/B13491655.png)
